2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide
Description
2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide is a synthetic acetamide derivative featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 5. The methylamino linkage at the 2-position of the benzothiazole is connected to an N-(3-methoxypropyl)acetamide side chain. The methoxypropyl group may enhance solubility compared to bulkier alkoxy substituents, while the dimethylbenzothiazole moiety could influence steric and electronic interactions with molecular targets.
Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-11-6-7-12(2)15-14(11)18-16(22-15)19(3)10-13(20)17-8-5-9-21-4/h6-7H,5,8-10H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASUHSJOPOBGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This class is recognized for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The compound's unique structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide is , with a molecular weight of 365.5 g/mol. The compound features a benzo[d]thiazole core, which is known for its ability to engage in π–π stacking interactions and hydrogen bonding with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.5 g/mol |
| CAS Number | 1351660-21-3 |
| Structural Features | Benzo[d]thiazole core, methoxypropyl group |
Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.
In a study evaluating thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines, certain compounds demonstrated notable cytotoxicity and the ability to direct tumor cells towards apoptotic pathways . This suggests that the compound may share similar mechanisms of action.
Enzyme Inhibition
Another area of interest is the inhibition of enzymes relevant to neurodegenerative diseases. Compounds like 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide have been evaluated for their potential as butyrylcholinesterase (BChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. Preliminary studies indicate that certain derivatives exhibit promising inhibition profiles against BChE .
The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. The benzo[d]thiazole core may inhibit enzyme activity by occupying the active site through competitive inhibition, while the methoxypropyl group may enhance binding affinity via hydrophobic interactions.
Case Studies
- Anticancer Evaluation : A derivative similar to 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide was tested on A549 and C6 cell lines using MTT assays to assess cell viability. Results indicated an IC50 value in the micromolar range, demonstrating significant cytotoxicity .
- BChE Inhibition Study : In an evaluation for potential BChE inhibitors, a series of substituted acetamides were synthesized and tested. Compounds showed IC50 values ranging from 3.94 μM to 19.60 μM against BChE, indicating effective inhibition mechanisms .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Target Compound vs. 2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-isopropoxypropyl)acetamide ()
- Structural Difference : The target compound has a 3-methoxypropyl group, whereas ’s analog substitutes this with a 3-isopropoxypropyl chain.
- Implications :
- The methoxy group’s smaller size and lower lipophilicity may improve aqueous solubility compared to the branched isopropoxy group, which could enhance membrane permeability but reduce solubility .
- Metabolic stability might differ due to steric shielding of the ether linkage in the isopropoxy derivative.
Target Compound vs. Compound 3 (N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide) ()
- Structural Difference: Compound 3 incorporates a tetrahydrothienopyridine ring fused to the benzothiazole, along with an isopropyl group.
- Implications: The rigid tetrahydrothienopyridine core in Compound 3 may enhance target binding affinity but reduce conformational flexibility compared to the target compound’s linear methoxypropyl chain. Compound 3 exhibits APE1 endonuclease inhibition (IC₅₀ in low µM range) and synergizes with alkylating agents like MMS, suggesting the target compound’s benzothiazole-acetamide framework could share similar mechanistic pathways .
Target Compound vs. N-Substituted 2-Arylacetamides ()
- Structural Difference : analyzes 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which lacks the benzothiazole core but shares the acetamide-thiazole linkage.
- In contrast, the target’s dimethylbenzothiazole may balance electron density and steric bulk for optimal target engagement. Crystal structure data from highlight the role of N–H⋯N hydrogen bonding in stabilizing molecular conformations, a feature likely critical in the target compound’s interactions .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves adjusting reaction conditions such as solvent choice (e.g., DMF for solubility), catalyst use (e.g., potassium carbonate for deprotonation), and temperature control (room temperature for coupling reactions). Monitoring reaction progress via thin-layer chromatography (TLC) ensures timely termination to minimize side products. Post-synthesis purification methods, like recrystallization or column chromatography, are critical for isolating high-purity products .
Basic: What analytical techniques are essential for confirming structural integrity?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying molecular connectivity, while Mass Spectrometry (MS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity, and X-ray crystallography (for crystalline derivatives) resolves stereochemical ambiguities. Cross-referencing experimental data with computational simulations (e.g., DFT calculations) enhances validation .
Advanced: How can conflicting biological activity data in different assay systems be resolved?
Methodological Answer:
Discrepancies may arise from assay-specific conditions (e.g., pH, cell lines). Researchers should:
Validate purity using orthogonal techniques (e.g., HPLC coupled with UV-vis spectroscopy).
Replicate assays under standardized conditions.
Compare with structurally analogous compounds to identify assay-specific interference.
Use cheminformatics tools to model compound-target interactions and predict confounding factors .
Advanced: What strategies elucidate structure-activity relationships (SAR) for hypoglycemic activity?
Methodological Answer:
Systematic substituent variation : Replace methyl, methoxy, or benzo[d]thiazole groups with bioisosteres (e.g., fluorine for hydrogen) to assess impact on activity.
Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors (e.g., acetamide carbonyl) using docking studies.
In vitro/in vivo correlation : Test modified derivatives in diabetic rodent models to validate SAR hypotheses from cell-based assays .
Basic: What are critical steps in the multi-step synthesis of this compound?
Methodological Answer:
Thiazole ring formation : Condensation of 4,7-dimethyl-2-aminobenzothiazole with chloroacetyl chloride.
Methylamino substitution : React with methylamine under basic conditions (e.g., K₂CO₃ in DMF).
Acetamide coupling : Introduce the 3-methoxypropylamine moiety via nucleophilic acyl substitution.
Workup : Quench with ice-water to precipitate the product, followed by recrystallization .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
Assess bioavailability : Measure plasma concentration via LC-MS/MS to confirm adequate exposure.
Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways.
Formulation adjustments : Use prodrug strategies or lipid-based carriers to enhance absorption.
Evaluate off-target effects : Perform transcriptomic profiling to rule out compensatory pathways in vivo .
Basic: Which spectroscopic methods characterize intermediates during synthesis?
Methodological Answer:
TLC : Monitor reaction progress using silica gel plates and UV visualization.
¹H/¹³C NMR : Assign peaks to confirm intermediate structures (e.g., methylamino group at δ ~2.5 ppm).
IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in acetamide).
Elemental analysis : Validate empirical formulas of crystalline intermediates .
Advanced: How to design experiments to determine the compound's mechanism of action?
Methodological Answer:
Target identification : Use affinity chromatography or pull-down assays with tagged compounds.
Enzyme inhibition assays : Test against kinases or metabolic enzymes (e.g., α-glucosidase) linked to hypoglycemia.
Gene knockout models : CRISPR/Cas9-edited cell lines to confirm target dependency.
Molecular dynamics simulations : Predict binding modes and residence times in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
